molecular formula C12H23NO3 B1176817 myeloproliferative leukemia P protein CAS No. 147603-79-0

myeloproliferative leukemia P protein

Número de catálogo: B1176817
Número CAS: 147603-79-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myeloproliferative leukemia P protein, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Understanding Myeloproliferative Neoplasms

MPNs include diseases such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. These conditions arise from mutations in hematopoietic stem cells that lead to abnormal proliferation of blood cells. The myeloproliferative leukemia P protein is implicated in several signaling pathways that regulate cell growth and survival.

Clinical Applications

  • Diagnosis and Prognosis :
    • Genetic profiling has become essential in diagnosing MPNs. A recent study developed a model using 12 genetic markers to stratify MPN patients effectively, which aids in prognosis and treatment planning .
    • The expression levels of this compound can serve as biomarkers for disease progression and treatment response .
  • Therapeutic Targeting :
    • Targeting the signaling pathways involving the this compound has shown promise in treating MPNs. For instance, RSK1 has been identified as a dependency in MPNs, making it a potential therapeutic target .
    • Combination therapies utilizing inhibitors targeting JAK2 and RSK1 have demonstrated improved outcomes in preclinical models of MPNs .

Case Studies and Proteomic Analyses

  • A proteomic study highlighted the differential expression of proteins such as p-SRC and c-MYC in polycythemia vera samples compared to controls, indicating the role of these proteins in disease pathology .
  • Research utilizing reverse-phase protein arrays has confirmed the prognostic value of specific protein ratios (e.g., Bax/Bcl-2) in predicting patient outcomes in acute myeloid leukemia, which may also be relevant for MPNs .

Technological Innovations

  • Single-Cell Technologies :
    • Recent advances in single-cell genomics have provided insights into the heterogeneous nature of MPNs. These technologies allow for the examination of individual cell responses to therapies, enhancing our understanding of treatment resistance .
  • Multiparameter Flow Cytometry :
    • This technique has been employed to analyze signaling networks within cancer cells at a single-cell level, revealing specific pathways activated during therapy resistance. This approach can identify potential biomarkers for monitoring disease progression .

Data Table: Summary of Research Findings on this compound

StudyFindingsApplications
Developed a genetic marker model for MPN stratificationImproved diagnosis and prognosis
Identified differential protein expression in polycythemia veraPotential therapeutic targets
Confirmed prognostic value of protein ratiosMonitoring treatment response
Established RSK1 as a therapeutic targetCombination therapy efficacy

Propiedades

Número CAS

147603-79-0

Fórmula molecular

C12H23NO3

Peso molecular

0

Sinónimos

myeloproliferative leukemia P protein

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.